Dexamethasone Impurity I (21-Dehydro Dexamethasone)

Vue d'ensemble

Description

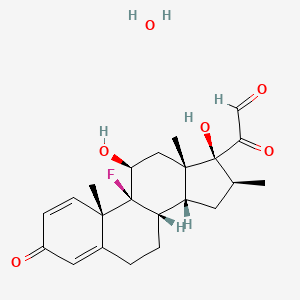

Dexamethasone Impurity I (21-Dehydro Dexamethasone): is an impurity of the corticosteroid drug Dexamethasone. It is a 21-dehydro derivative of Dexamethasone, which is often used in pharmaceutical research to study the stability, degradation, and metabolic pathways of Dexamethasone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Dexamethasone typically involves the oxidation of Dexamethasone. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective oxidation at the 21st position .

Industrial Production Methods: Industrial production of 21-Dehydro Dexamethasone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process to identify and quantify the impurity .

Analyse Des Réactions Chimiques

Types of Reactions: 21-Dehydro Dexamethasone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

Reduction: Reduction reactions can convert it back to Dexamethasone or other reduced forms.

Substitution: Substitution reactions can occur at various positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation Products: Various oxidized derivatives.

Reduction Products: Dexamethasone, reduced derivatives.

Substitution Products: Halogenated or nucleophile-substituted derivatives.

Applications De Recherche Scientifique

21-Dehydro Dexamethasone is extensively used in scientific research, including:

Chemistry: Studying the stability and degradation pathways of corticosteroids.

Biology: Investigating the metabolic pathways and biological effects of corticosteroids.

Medicine: Understanding the pharmacokinetics and pharmacodynamics of Dexamethasone and its impurities.

Industry: Quality control and assurance in the production of corticosteroid drugs.

Mécanisme D'action

The mechanism of action of 21-Dehydro Dexamethasone is similar to that of Dexamethasone. It binds to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparaison Avec Des Composés Similaires

Dexamethasone: The parent compound, widely used as an anti-inflammatory and immunosuppressant.

Betamethasone: Another corticosteroid with similar anti-inflammatory properties.

Hydrocortisone: A naturally occurring corticosteroid with similar but less potent effects.

Uniqueness: 21-Dehydro Dexamethasone is unique due to its specific structural modification at the 21st position, which makes it a valuable tool in studying the stability and degradation of Dexamethasone. Its presence as an impurity can also provide insights into the metabolic pathways and potential side effects of corticosteroid drugs .

Activité Biologique

Dexamethasone Impurity I, also known as 21-Dehydro Dexamethasone, is a notable impurity of dexamethasone, a widely used synthetic glucocorticoid. This compound has garnered attention due to its potential biological activities, pharmacological implications, and relevance in clinical settings. This article explores the biological activity of Dexamethasone Impurity I through detailed research findings, case studies, and data tables.

Dexamethasone Impurity I is characterized by the following chemical properties:

- Chemical Formula : C22H29FO6

- Molecular Weight : 394.46 g/mol

- CAS Number : 129627261

The structural modification that defines this impurity involves the absence of a hydroxyl group at the C21 position, which alters its pharmacological profile compared to dexamethasone.

Dexamethasone and its impurities primarily exert their effects through the glucocorticoid receptor (GR). Upon binding to GR, they form a complex that translocates to the nucleus and modulates gene expression. This process leads to various biological effects, including:

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Immunosuppressive Activity : Suppression of immune cell proliferation and activity.

- Metabolic Effects : Modulation of glucose metabolism and fat distribution.

Case Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of Dexamethasone Impurity I on cancer cell lines demonstrated significant findings. The compound was tested against pulmonary adenocarcinoma (A549) cells. Results indicated that:

- At concentrations ranging from to , Dexamethasone Impurity I exhibited cytotoxic effects similar to those of dexamethasone.

- A peak cytotoxicity of approximately 64.9% was observed at a concentration of , indicating its potential use in targeted cancer therapies .

Case Study 2: Pharmacokinetic Profile

Research on the pharmacokinetics of Dexamethasone Impurity I revealed critical insights into its absorption and distribution:

| Parameter | Value |

|---|---|

| Bioavailability | 81% (oral) |

| Half-life (oral) | ~7 hours |

| Half-life (IV) | ~9 hours |

| Volume of Distribution | 1 L/kg |

These parameters suggest that while Dexamethasone Impurity I is less potent than dexamethasone, it retains significant bioavailability and a favorable pharmacokinetic profile .

Comparative Analysis with Dexamethasone

The following table summarizes the differences in biological activity between Dexamethasone and its impurity:

| Feature | Dexamethasone | Dexamethasone Impurity I |

|---|---|---|

| Anti-inflammatory potency | High | Moderate |

| Immunosuppressive effect | Strong | Moderate |

| Cytotoxicity against cancer | High | Moderate |

| Bioavailability | 81% | 81% |

Propriétés

IUPAC Name |

2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2/t12-,15-,16+,17-,19-,20-,21+,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMURNDHCFSXEML-JCMFHFIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.